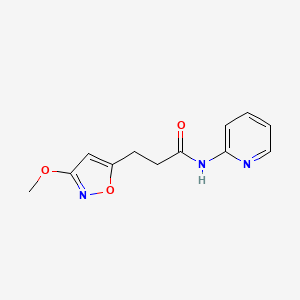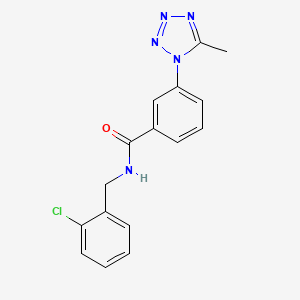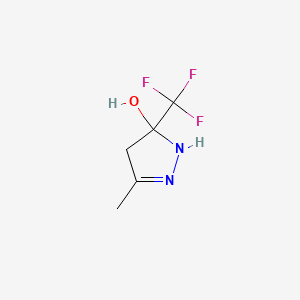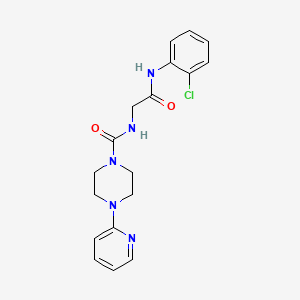
3-(3-methoxyisoxazol-5-yl)-N-(pyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyisoxazol-5-yl)-N-(pyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyisoxazol-5-yl)-N-(pyridin-2-yl)propanamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Amide Formation: The final step involves the formation of the amide bond between the isoxazole derivative and pyridine-2-amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming hydroxyl derivatives.
Reduction: Reduction reactions could target the isoxazole ring, potentially opening it to form different structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to ring-opened products.
Aplicaciones Científicas De Investigación
3-(3-methoxyisoxazol-5-yl)-N-(pyridin-2-yl)propanamide could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving isoxazole derivatives.
Medicine: Possible development as a drug candidate for treating diseases due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes or receptors, modulating their activity. The methoxy and pyridine groups might enhance binding affinity and specificity to particular molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-hydroxyisoxazol-5-yl)-N-(pyridin-2-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-methoxyisoxazol-5-yl)-N-(pyridin-3-yl)propanamide: Similar structure but with the pyridine nitrogen at a different position.
Uniqueness
The unique combination of the methoxyisoxazole and pyridinyl groups in 3-(3-methoxyisoxazol-5-yl)-N-(pyridin-2-yl)propanamide might confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C12H13N3O3 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
3-(3-methoxy-1,2-oxazol-5-yl)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C12H13N3O3/c1-17-12-8-9(18-15-12)5-6-11(16)14-10-4-2-3-7-13-10/h2-4,7-8H,5-6H2,1H3,(H,13,14,16) |
Clave InChI |
FTWOXRRFBWUHEH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NOC(=C1)CCC(=O)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B15103803.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15103811.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B15103826.png)
methanone](/img/structure/B15103833.png)
![1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol](/img/structure/B15103841.png)


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B15103852.png)
![N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide](/img/structure/B15103860.png)

![N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B15103894.png)
![Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B15103901.png)
![N-(3-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15103908.png)
